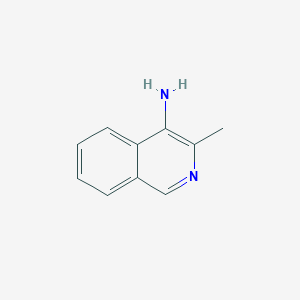

3-Methyl-4-isoquinolinamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJACXSHVQGFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-4-isoquinolinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-Methyl-4-isoquinolinamine, a significant isoquinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from commercially available starting materials. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached through the construction of the core isoquinoline scaffold followed by the introduction of the amino group at the C4 position. A viable pathway involves the following key transformations:

-

Bischler-Napieralski Cyclization: Formation of a 3,4-dihydroisoquinoline intermediate from a suitable N-acyl-β-phenylethylamine precursor.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding fully aromatic 3-methylisoquinoline.

-

Regioselective Bromination: Introduction of a bromine atom at the C4 position of the 3-methylisoquinoline core, which serves as a handle for the subsequent amination.

-

Nucleophilic Aromatic Substitution (SNA_r): Displacement of the bromide with an amino group to yield the final product, this compound.

This pathway offers a logical and adaptable route to the target molecule, utilizing well-established and reliable chemical transformations.

Detailed Synthetic Pathway

The overall synthetic pathway is depicted in the following diagram:

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-Phenylpropyl)acetamide

This initial step involves the acylation of 2-phenylpropan-1-amine to form the corresponding acetamide, which is the precursor for the subsequent cyclization reaction.

Methodology:

-

To a solution of 2-phenylpropan-1-amine (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.2 eq) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

-

Upon completion, the mixture is poured into ice-water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield N-(2-phenylpropyl)acetamide.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 2-Phenylpropan-1-amine | 135.21 | 1.0 | (user defined) |

| Acetic Anhydride | 102.09 | 1.2 | (calculated) |

| Pyridine | 79.10 | 2.0 | (calculated) |

Table 1: Reagents for the synthesis of N-(2-Phenylpropyl)acetamide.

Step 2: Synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is employed to cyclize the acetamide precursor, forming the dihydroisoquinoline ring system.

Methodology:

-

A mixture of N-(2-phenylpropyl)acetamide (1.0 eq), phosphorus pentoxide (P2O5, 1.5 eq), and phosphorus oxychloride (POCl3, 3.0 eq) in anhydrous toluene is heated under reflux for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the mixture is cooled to 0 °C and carefully poured onto crushed ice.

-

The aqueous layer is separated and basified with a concentrated NaOH solution to pH > 10.

-

The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous K2CO3.

-

The solvent is evaporated to give the crude 1,4-dimethyl-3,4-dihydroisoquinoline, which can be purified by column chromatography.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| N-(2-Phenylpropyl)acetamide | 177.24 | 1.0 | (user defined) |

| Phosphorus Pentoxide (P2O5) | 141.94 | 1.5 | (calculated) |

| Phosphorus Oxychloride (POCl3) | 153.33 | 3.0 | (calculated) |

Table 2: Reagents for the synthesis of 1,4-Dimethyl-3,4-dihydroisoquinoline.

Step 3: Synthesis of 3-Methylisoquinoline

Aromatization of the dihydroisoquinoline intermediate is achieved through catalytic dehydrogenation.

Methodology:

-

1,4-Dimethyl-3,4-dihydroisoquinoline (1.0 eq) is dissolved in a high-boiling solvent such as toluene or xylene.

-

Palladium on carbon (10% Pd/C, 0.1 eq) is added to the solution.

-

The mixture is heated to reflux for 12-24 hours.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-methylisoquinoline.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 1,4-Dimethyl-3,4-dihydroisoquinoline | 159.23 | 1.0 | (user defined) |

| 10% Palladium on Carbon | - | 0.1 | (calculated) |

Table 3: Reagents for the synthesis of 3-Methylisoquinoline.

Step 4: Synthesis of 4-Bromo-3-methylisoquinoline

Regioselective bromination at the electron-rich C4 position is achieved using N-bromosuccinimide (NBS).

Methodology:

-

To a solution of 3-methylisoquinoline (1.0 eq) in carbon tetrachloride (CCl4), N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide are added.

-

The mixture is refluxed for 2-4 hours, with the reaction progress monitored by TLC.

-

After cooling, the succinimide byproduct is filtered off.

-

The filtrate is washed with a saturated solution of sodium thiosulfate and then with water.

-

The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by crystallization or column chromatography to yield 4-bromo-3-methylisoquinoline.[1]

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 3-Methylisoquinoline | 143.18 | 1.0 | (user defined) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (calculated) |

| Benzoyl Peroxide | 242.23 | catalytic | (catalytic amount) |

Table 4: Reagents for the synthesis of 4-Bromo-3-methylisoquinoline.

Step 5: Synthesis of this compound

The final step involves the amination of the bromo-substituted isoquinoline via a nucleophilic aromatic substitution reaction.

Methodology:

-

In a flask equipped with a dry ice condenser, liquid ammonia is condensed.

-

Sodium amide (NaNH2, 2.0 eq) is carefully added to the liquid ammonia with stirring.

-

A solution of 4-bromo-3-methylisoquinoline (1.0 eq) in an anhydrous ether is added dropwise to the sodium amide suspension.

-

The reaction mixture is stirred for 6-8 hours at the temperature of liquid ammonia.

-

The reaction is quenched by the careful addition of ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and chloroform.

-

The organic layers are combined, dried over anhydrous Na2SO4, and concentrated.

-

The crude product is purified by column chromatography to give this compound.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| 4-Bromo-3-methylisoquinoline | 222.08 | 1.0 | (user defined) |

| Sodium Amide (NaNH2) | 39.01 | 2.0 | (calculated) |

Table 5: Reagents for the synthesis of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification.

Figure 2: General experimental workflow for a synthetic step.

Concluding Remarks

The presented synthetic pathway provides a robust and logical approach for the preparation of this compound. The described experimental protocols are based on established chemical principles and can be adapted and optimized by researchers in the field. The successful synthesis and purification of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis to ensure the desired purity and structural integrity. This guide serves as a foundational resource for scientists engaged in the synthesis of novel isoquinoline derivatives for various applications in drug discovery and development.

References

Crystal Structure Analysis of 3-Methyl-4-isoquinolinamine Remains Elusive in Public Domain

A comprehensive search for the crystal structure of 3-Methyl-4-isoquinolinamine has yielded no publicly available crystallographic data. Despite extensive investigation of scientific databases and literature, the specific atomic coordinates, unit cell parameters, and space group for this compound have not been reported. Consequently, a detailed technical guide on its crystal structure analysis, as requested, cannot be compiled at this time.

While direct structural data for this compound is unavailable, research on related isoquinoline derivatives provides some context for its potential synthesis and properties. Studies on the synthesis of various 3-methyl isoquinolines have been reported, outlining general methodologies for the creation of this class of compounds.[1][2] Additionally, research into the biological activity of isoquinolinamine derivatives has indicated their potential as antiproliferative agents in certain cancer cell lines, though specific signaling pathways for this compound have not been elucidated.[3]

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, does not contain an entry for this compound. This further underscores the current lack of experimentally determined structural information in the public domain.

Without the foundational crystallographic data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols for structure determination, or visualizations of associated signaling pathways.

Researchers and drug development professionals interested in the crystal structure of this compound may need to undertake its synthesis and subsequent single-crystal X-ray diffraction analysis to determine these properties.

General Synthetic Approaches for Isoquinolines

Several methods for the synthesis of the isoquinoline scaffold are well-established in organic chemistry. These often involve the cyclization of substituted phenethylamines or benzylamines. Common named reactions for isoquinoline synthesis include:

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus pentoxide or phosphoryl chloride to form a dihydroisoquinoline, which can then be dehydrogenated to the isoquinoline.

-

Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. Subsequent oxidation can yield the aromatic isoquinoline.

-

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.

A logical workflow for obtaining the desired crystal structure data would involve synthesizing the compound, followed by crystallization and X-ray diffraction analysis.

References

biological activity of substituted isoquinolinamines

An In-depth Technical Guide on the Biological Activity of Substituted Isoquinolinamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of substituted isoquinolinamines, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. Their rigid structure serves as a privileged scaffold for designing potent and selective modulators of various biological targets. This document details their anticancer and neuroprotective activities, presents key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes complex pathways and workflows.

Introduction to Isoquinolinamines

Isoquinoline is a heterocyclic aromatic organic compound, a structural isomer of quinoline, composed of a benzene ring fused to a pyridine ring.[1] Derivatives of its aminated form, isoquinolinamine, have shown a wide array of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Many of these biological effects are attributed to their ability to function as potent enzyme inhibitors, particularly targeting protein kinases, which are crucial in cell signaling pathways often dysregulated in diseases like cancer.[4][5]

Anticancer Activity

Substituted isoquinolinamines have demonstrated significant antiproliferative and cytotoxic activity across a broad spectrum of human cancer cell lines, including those from breast, prostate, colon, ovarian, and leukemia cancers.[4][6][7]

Mechanism of Action: Kinase Inhibition

A primary mechanism behind the anticancer effects of isoquinolinamines is the inhibition of protein kinases.[4] These enzymes catalyze the phosphorylation of proteins, a critical process in cellular signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinases is a hallmark of many cancers.

Novel isoquinolinamine compounds have been shown to modulate key signaling pathways, including:

-

PI3K/AKT Pathway: Crucial for cell survival and proliferation.

-

MAPK Pathway: Regulates cell growth and differentiation.

-

JAK/STAT Pathway: Involved in immune response and cell growth.[4]

For instance, the 3-(p-Tolyl) isoquinolin-1-amine compound, FX-9, was identified as a potent agent against both B- and T-cell acute lymphoblastic leukemia (ALL), although functional inhibition testing of 58 cancer-related kinases did not reveal a single specific target, suggesting a multi-targeted or novel mechanism of action.[4]

Caption: Inhibition of a generic kinase signaling cascade by a substituted isoquinolinamine.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative potential of isoquinolinamines is typically quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell metabolic activity or growth.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| FX-3 | SEM | B-cell ALL | ~10 | [4] |

| FX-7 | SEM | B-cell ALL | ~10 | [4] |

| FX-8 | SEM | B-cell ALL | ~10 | [4] |

| FX-9 | SEM | B-cell ALL | 0.54 | [4] |

| FX-9 | RS4;11 | B-cell ALL | 0.81 | [4] |

| FX-9 | Jurkat | T-cell ALL | 1.94 | [4] |

| FX-9 | CEM | T-cell ALL | 1.63 | [4] |

| Note: Value represents the concentration at which metabolic activity was significantly reduced, not a precise IC50. |

Neuroprotective Activity

Certain substituted isoquinolinamines have been investigated for their potential in treating neurodegenerative diseases. Their mechanism often involves the inhibition of key enzymes in the central nervous system.

Mechanism of Action: MAO and ChE Inhibition

A series of benzothiazole-isoquinoline derivatives were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE).[9] MAO-B inhibitors are used in the treatment of Parkinson's disease, while cholinesterase inhibitors are used to manage symptoms of Alzheimer's disease. Several synthesized compounds displayed excellent inhibitory activity against both MAO-B and butyrylcholinesterase (BuChE).[9]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of these compounds was determined through in vitro enzyme activity assays.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 4b | MAO | 38.64 ± 4.20 | [9] |

| 4o | MAO | 67.80 ± 1.26 | [9] |

| 4g | MAO-B | 0.08 ± 0.01 | [9] |

| 4g | BuChE | 0.22 ± 0.03 | [9] |

Compound 4g emerged as a particularly potent dual inhibitor with good blood-brain barrier (BBB) penetration, highlighting its potential for further development.[9]

Experimental Protocols

The evaluation of substituted isoquinolinamines relies on a battery of standardized in vitro assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[10][11] Various formats exist, including fluorescence-based and luminescence-based methods that detect either the formation of the phosphorylated product or the depletion of ATP.[11][12]

Protocol: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

-

Reagent Preparation :

-

Prepare kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the purified kinase enzyme and its specific peptide substrate in the reaction buffer to desired concentrations.

-

Prepare a serial dilution of the substituted isoquinolinamine test compound in DMSO, then dilute further in the reaction buffer.

-

Prepare an ATP solution in the reaction buffer at a concentration near the Kₘ for the specific kinase.

-

Prepare a stop/detection buffer containing EDTA (to stop the reaction) and the TR-FRET antibody pair (e.g., a Europium-labeled anti-phospho-specific antibody and an Alexa Fluor 647-labeled acceptor).

-

-

Assay Procedure :

-

Add 5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

-

Add 5 µL of the enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the stop/detection buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition and Analysis :

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.[12]

-

Calculate the TR-FRET ratio (Acceptor/Donor).

-

Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay.

Cell Viability Assay

Cell viability assays are used to measure the cytotoxic or cytostatic effects of a compound on cultured cells.[13] The MTT and CCK-8 assays are colorimetric methods that indirectly measure the number of viable cells by assessing their metabolic activity.[14][15]

Protocol: CCK-8 (Cell Counting Kit-8) Assay

-

Cell Seeding :

-

Harvest and count cells from a healthy culture.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment :

-

Prepare a serial dilution of the substituted isoquinolinamine in the appropriate culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) and blank (medium only) wells.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[16]

-

-

Colorimetric Reaction :

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the cell type and density.

-

-

Data Acquisition and Analysis :

-

Measure the absorbance (optical density) at 450 nm using a microplate reader.[14]

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (OD_treated / OD_control) * 100.

-

Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.

-

Caption: Workflow for a CCK-8 cell viability assay to determine compound cytotoxicity.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and assess their expression levels or post-translational modifications (e.g., phosphorylation), providing insight into the compound's effect on signaling pathways.[17]

Protocol: General Western Blot

-

Sample Preparation :

-

Culture cells and treat them with the isoquinolinamine compound at various concentrations and time points.

-

Wash the cells with ice-cold 1X PBS.

-

Lyse the cells by adding 1X SDS sample buffer (Laemmli buffer) and scraping them from the plate.[18]

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

Boil the samples at 95-100°C for 5 minutes to denature proteins.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

-

-

Gel Electrophoresis :

-

Load equal amounts of protein (e.g., 20-50 µg) from each sample into the wells of an SDS-PAGE gel.

-

Run the gel according to the manufacturer's instructions to separate proteins by molecular weight.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer apparatus.[18]

-

-

Blocking and Antibody Incubation :

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a specific primary antibody (e.g., anti-phospho-AKT) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Image the resulting chemiluminescent signal using a digital imager or X-ray film.

-

Analyze the band intensities to quantify changes in protein expression or phosphorylation relative to a loading control (e.g., β-actin or GAPDH).

-

Caption: The eight primary stages of a Western Blotting experimental workflow.

Conclusion

Substituted isoquinolinamines represent a versatile and promising class of compounds with significant therapeutic potential, particularly in oncology and neuropharmacology. Their activity is often rooted in the inhibition of critical enzymes like protein kinases and monoamine oxidases. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these molecules. Future research will likely focus on optimizing their selectivity and pharmacokinetic properties to translate their potent in vitro activity into effective clinical agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Novel Isoquinolinamine and Isoindoloquinazolinone Compounds Exhibit Antiproliferative Activity in Acute Lymphoblastic Leukemia Cells -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Efficacy Data on Isoquinolinamine Derivatives [uspharmacist.com]

- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide on 3-Methyl-4-isoquinolinamine: Information Not Available

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the in vitro mechanism of action, quantitative biological data, or detailed experimental protocols for the compound 3-Methyl-4-isoquinolinamine.

While information on the broader class of isoquinoline and quinoline derivatives is abundant, with various members of this family exhibiting a wide range of biological activities, this information cannot be extrapolated to definitively describe the mechanism of action for this compound.

Information on Structurally Related Compounds:

It is important to note that minor structural modifications can lead to significant changes in the biological activity of a compound. However, for informational purposes, we provide a brief overview of the activities of some related isoquinoline structures.

One closely related compound, 4-Cyano-3-methylisoquinoline , has been identified as a potent and specific inhibitor of protein kinase A (PKA). This compound acts as a competitive inhibitor with respect to ATP. It is crucial to understand that the replacement of a cyano group with an amine group, as is the case between 4-Cyano-3-methylisoquinoline and this compound, would significantly alter the electronic and steric properties of the molecule, likely leading to a different biological target and mechanism of action.

Other classes of related compounds and their observed in vitro activities include:

-

4-Anilinoquinolines and 4-Anilinoquinazolines: Certain derivatives from this class have been identified as inhibitors of Protein Kinase Novel 3 (PKN3).

-

4-Aminoquinoline-3-carboxamides: These compounds have been developed as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK).

-

Tetrahydroisoquinolines: This class of compounds has been shown to interact with dopamine receptors and inhibit monoamine oxidases.

It must be reiterated that the activities of these related compounds do not provide a factual basis for the mechanism of action of this compound.

Conclusion for Researchers, Scientists, and Drug Development Professionals:

For researchers, scientists, and drug development professionals seeking information on this compound, it appears that this compound represents an unexplored area of research. Any investigation into its biological effects would require de novo in vitro screening and mechanistic studies.

Should any research on the in vitro mechanism of action of this compound be published in the future, a technical guide could be developed. However, based on the current state of publicly available knowledge, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Spectroscopic Analysis of 3-Methylisoquinoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylisoquinoline, a heterocyclic aromatic compound. The information is presented in a structured format to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not fully available in search results |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Infrared (IR) Spectroscopy

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak assignments not fully available in search results. General regions are noted. | ||

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Methyl C-H stretch |

| 1500-1600 | Strong | C=C and C=N ring stretching |

| 1370-1450 | Medium | C-H bending |

Mass Spectrometry (MS)

Mass Spectral Data

The mass spectrum was obtained via electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ (Molecular Ion) |

| 142 | ~50 | [M-H]⁺ |

| 115 | ~60 | [M-H-HCN]⁺ or [M-N=CH₂]⁺ |

| 89 | ~20 | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds similar to 3-Methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a liquid sample, a thin film could be prepared between two salt plates (e.g., NaCl or KBr). The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the instrument, and the resulting ions would be separated based on their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide on the Solubility of 3-Methyl-4-isoquinolinamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methyl-4-isoquinolinamine, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental data for this compound, this guide also draws upon data from the closely related isomer, 8-isoquinolinamine, to provide valuable insights.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound across a range of solvents. However, extensive research has been conducted on the solubility of its isomer, 8-isoquinolinamine, which can serve as a valuable reference point for understanding the potential solubility behavior of this compound. The following table summarizes the mole fraction solubility of 8-isoquinolinamine in various pure solvents at different temperatures, as determined by the isothermal saturation method.[1]

Table 1: Mole Fraction Solubility of 8-Isoquinolinamine in Various Solvents (278.15 K to 323.15 K) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | N,N-Dimethylformamide (DMF) | Acetonitrile | Acetone | Propylene Glycol (PG) | Ethylene Glycol (EG) | Water |

| 278.15 | 0.0435 | 0.0268 | 0.0233 | 0.0185 | 0.2889 | 0.0312 | 0.0528 | 0.0122 | 0.0195 | 0.0008 |

| 283.15 | 0.0521 | 0.0321 | 0.0281 | 0.0223 | 0.3201 | 0.0371 | 0.0621 | 0.0148 | 0.0233 | 0.0010 |

| 288.15 | 0.0621 | 0.0383 | 0.0337 | 0.0268 | 0.3538 | 0.0441 | 0.0729 | 0.0178 | 0.0277 | 0.0012 |

| 293.15 | 0.0738 | 0.0456 | 0.0404 | 0.0321 | 0.3902 | 0.0522 | 0.0854 | 0.0214 | 0.0329 | 0.0015 |

| 298.15 | 0.0874 | 0.0541 | 0.0482 | 0.0383 | 0.4294 | 0.0616 | 0.0999 | 0.0257 | 0.0389 | 0.0018 |

| 303.15 | 0.1031 | 0.0641 | 0.0573 | 0.0455 | 0.4715 | 0.0725 | 0.1166 | 0.0308 | 0.0458 | 0.0022 |

| 308.15 | 0.1212 | 0.0757 | 0.0679 | 0.0539 | 0.5167 | 0.0851 | 0.1359 | 0.0368 | 0.0538 | 0.0027 |

| 313.15 | 0.1421 | 0.0892 | 0.0802 | 0.0638 | 0.5651 | 0.0995 | 0.1581 | 0.0439 | 0.0630 | 0.0033 |

| 318.15 | 0.1661 | 0.1048 | 0.0945 | 0.0754 | 0.6168 | 0.1161 | 0.1834 | 0.0522 | 0.0735 | 0.0040 |

| 323.15 | 0.1936 | 0.1229 | 0.1111 | 0.0889 | 0.6719 | 0.1350 | 0.2124 | 0.0619 | 0.0855 | 0.0048 |

Data extracted from a study on 8-isoquinolinamine and should be considered as an estimation for this compound.

For the related compound, 3-methylisoquinoline, a calculated Log10 of water solubility is reported as -3.52 mol/L.[2] This indicates a low water solubility for the parent structure, which would be modulated by the presence of the amino group in this compound.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following is a detailed methodology based on the isothermal saturation method, which is a common and reliable technique for generating solubility data.[1]

Isothermal Saturation Method for Solubility Determination

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

-

Materials and Apparatus:

-

This compound (solute)

-

Selected solvents (e.g., methanol, ethanol, water, etc.)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

-

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated in an isothermal shaker at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

After reaching equilibrium, the suspension is allowed to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.

-

The filtered saturated solution is then diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

The concentration of this compound in the diluted solution is determined using a validated HPLC or UV-Vis spectrophotometric method.

-

The mole fraction solubility is then calculated from the determined concentration.

-

Visualizations

To aid in the understanding of the experimental and analytical workflows, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship of solubility in drug development.

References

The Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide to Their Discovery, Chemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with over 2,500 known compounds. Their history is deeply intertwined with the development of medicine and pharmacology, from ancient herbal remedies to modern pharmaceuticals. The isoquinoline scaffold, a bicyclic aromatic heterocycle, is the common structural feature that unites this vast class of molecules.[1] These compounds are predominantly found in flowering plants, particularly within the families Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][2] This guide provides an in-depth technical overview of the discovery, history, physicochemical properties, and biological activities of key isoquinoline alkaloids. It also details essential experimental protocols for their isolation and synthesis, and visualizes the complex signaling pathways they modulate.

A Journey Through Time: The Discovery and History of Isoquinoline Alkaloids

The story of isoquinoline alkaloids begins long before the advent of modern chemistry, with the use of plants like the opium poppy (Papaver somniferum) for its medicinal properties for over 5,000 years.[3] The scientific investigation into these compounds, however, marks a pivotal moment in the history of pharmacology.

A significant milestone occurred in 1806 when the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, which he named "morphine" after Morpheus, the Greek god of dreams.[4] This was the first-ever isolation of an alkaloid from a plant and laid the foundation for the field of alkaloid chemistry.[4] Following this discovery, other alkaloids were soon isolated from opium, including codeine, papaverine, and noscapine.[1]

The parent compound, isoquinoline , was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[5][6] The structural elucidation of these complex molecules proved to be a significant challenge for early chemists, with the correct structure of morphine not being confirmed until the 1950s.[7]

The historical timeline of key discoveries in isoquinoline alkaloids is illustrated in the diagram below.

Physicochemical Properties of Key Isoquinoline Alkaloids

The biological activity and pharmacokinetic profile of isoquinoline alkaloids are dictated by their physicochemical properties. The following table summarizes key data for some of the most significant compounds in this class.

| Alkaloid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa | Solubility |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 (dec.) | 8.21 | Poorly soluble in water; soluble in basic and acidic solutions.[5] |

| Codeine | C₁₈H₂₁NO₃ | 299.37 | 156-158 | 8.21 | Soluble in boiling water, freely soluble in ethanol.[8][9] |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | 6.4 | Insoluble in water; soluble in benzene, acetone, hot ethanol.[10][11] |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.36 | 145 | Not applicable (quaternary amine) | Soluble in hot water, slightly soluble in water and ethanol.[12] |

| Noscapine | C₂₂H₂₃NO₇ | 413.42 | 176 | 6.24 | Insoluble in water, freely soluble in ethanol.[13][14] |

Experimental Protocols

Isolation of Berberine from Berberis vulgaris (Barberry)

This protocol describes a standard laboratory procedure for the extraction and isolation of berberine.

Materials and Reagents:

-

Dried and powdered root bark of Berberis vulgaris

-

Methanol

-

1% Hydrochloric acid (HCl)

-

Concentrated Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Silica gel (100-200 mesh) for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Developing solvent for TLC (e.g., n-butanol:acetic acid:water, 4:1:5)

-

Dragendorff's reagent for visualization

Procedure:

-

Extraction: Macerate 100g of powdered barberry root bark in 500 mL of methanol for 48 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 100 mL of 1% HCl.

-

Filter the acidic solution to remove insoluble matter.

-

Basify the filtrate to pH 8-9 with concentrated NH₄OH.

-

Extract the alkaline solution three times with 50 mL portions of chloroform in a separatory funnel.

-

Combine the chloroform extracts and evaporate the solvent to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel column (100-200 mesh) using chloroform as the slurry solvent.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the yellow berberine spot (visualized under UV light or with Dragendorff's reagent).

-

-

Crystallization: Evaporate the solvent from the combined pure fractions and recrystallize the residue from a suitable solvent system (e.g., ethanol-water) to obtain pure berberine crystals.

Synthesis of Papaverine via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to form isoquinolines like papaverine.

Materials and Reagents:

-

Homoveratrylamine (3,4-dimethoxyphenethylamine)

-

Homoveratroyl chloride (3,4-dimethoxyphenylacetyl chloride)

-

Pyridine

-

Toluene

-

Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅)

-

Palladium on charcoal (10% Pd/C)

-

Xylene

Procedure:

-

Amide Formation:

-

Dissolve homoveratrylamine in toluene in a round-bottom flask.

-

Add pyridine as a base.

-

Cool the mixture in an ice bath and slowly add a solution of homoveratroyl chloride in toluene.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

-

-

Cyclization (Bischler-Napieralski Reaction):

-

Dissolve the amide in dry toluene or xylene.

-

Add phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) as the dehydrating agent.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and carefully quench with ice water.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent (e.g., chloroform).

-

Dry the organic extract and evaporate the solvent to yield 3,4-dihydropapaverine.

-

-

Dehydrogenation:

-

Dissolve the 3,4-dihydropapaverine in a high-boiling solvent like xylene.

-

Add 10% palladium on charcoal (Pd/C) as a catalyst.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture, filter off the catalyst, and evaporate the solvent.

-

Purify the crude papaverine by recrystallization from a suitable solvent (e.g., ethanol).

-

Key Signaling Pathways and Biological Activities

Isoquinoline alkaloids exhibit a remarkable range of biological activities, including analgesic, antimicrobial, anticancer, and anti-inflammatory effects. These activities are a result of their interaction with various molecular targets and modulation of complex signaling pathways.

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids in plants originates from the amino acid L-tyrosine. A series of enzymatic reactions convert tyrosine into (S)-norcoclaurine, the central precursor to this entire class of compounds. Further modifications, including methylation, hydroxylation, and intramolecular cyclization, lead to the vast structural diversity observed in isoquinoline alkaloids.

Molecular Mechanism of Action of Berberine

Berberine is one of the most extensively studied isoquinoline alkaloids, with a wide array of pharmacological effects. One of its primary molecular targets is AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[8]

References

- 1. baranlab.org [baranlab.org]

- 2. Timeline and bibliography of early isolations of plant metabolites (1770-1820) and their impact to pharmacy: A critical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Papaverine - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Noscapine - Wikipedia [en.wikipedia.org]

- 8. chembk.com [chembk.com]

- 9. CODEINE CAS#: 76-57-3 [amp.chemicalbook.com]

- 10. Papaverine hydrochloride | 61-25-6 [chemicalbook.com]

- 11. PAPAVERINE | 58-74-2 [chemicalbook.com]

- 12. Berberine | 2086-83-1 [chemicalbook.com]

- 13. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

Potential Therapeutic Targets of 3-Methyl-4-isoquinolinamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of 3-Methyl-4-isoquinolinamine. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is largely based on the known biological activities of structurally similar molecules, primarily 4-Cyano-3-methylisoquinoline. The hypotheses and potential applications outlined in this whitepaper are intended to guide future research and are not definitive.

Executive Summary

This compound is a heterocyclic amine belonging to the isoquinoline class of compounds, a scaffold known to possess a wide range of biological activities. While direct studies on this compound are not prevalent in the current literature, analysis of its close structural analog, 4-Cyano-3-methylisoquinoline, provides a strong foundation for identifying its potential therapeutic targets. This whitepaper will explore these potential targets, with a primary focus on Protein Kinase A (PKA) , and will also discuss alternative targets based on recent findings for related compounds. We will present the underlying signaling pathways, propose experimental workflows for target validation, and provide detailed methodologies for key assays.

Core Hypothesis: Protein Kinase A (PKA) as a Primary Target

The most compelling evidence for a potential therapeutic target of this compound comes from studies on its cyano-substituted analog, 4-Cyano-3-methylisoquinoline. This compound has been identified as a potent and specific inhibitor of Protein Kinase A (PKA), a key enzyme in cellular signaling.

The Role of Protein Kinase A (PKA)

PKA is a serine/threonine kinase that is activated by cyclic AMP (cAMP). The PKA signaling pathway is central to a multitude of physiological processes, including metabolism, gene expression, cell proliferation, and apoptosis.[1] Dysregulation of PKA activity has been implicated in various diseases, making it an attractive target for therapeutic intervention.[2]

Mechanism of Action and Quantitative Data of the Analog

4-Cyano-3-methylisoquinoline acts as a competitive inhibitor of ATP at the catalytic subunit of PKA.[3] This mechanism of action suggests that this compound, with a similar isoquinoline core, could potentially interact with the same ATP-binding pocket.

| Compound | Target | IC50 | Inhibition Type | Reference |

| 4-Cyano-3-methylisoquinoline | Protein Kinase A (PKA) | 30 nM | Competitive with ATP | [3] |

This table summarizes the quantitative data for the analog, 4-Cyano-3-methylisoquinoline, which serves as a basis for the hypothetical targeting of PKA by this compound.

PKA Signaling Pathway

The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which in turn synthesizes cAMP. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a variety of downstream substrates, leading to a cellular response.

Alternative Potential Target: Ion Pumps

While PKA is a strong primary candidate, research into a series of 4-cyano-3-methylisoquinoline derivatives has revealed an alternative potential target. In a study focused on antimalarial agents, these compounds showed potent activity against Plasmodium falciparum.[4] However, they exhibited minimal inhibition of the parasite's PKA (PfPKA). Instead, the target was identified as the sodium efflux pump, PfATP4.[5][6][7]

This finding is significant as it demonstrates that even with the same core structure, alterations in substituents can shift the target preference. Therefore, it is plausible that this compound could also target ion channels or pumps, and this avenue warrants investigation.

Proposed Experimental Workflow for Target Validation

To elucidate the therapeutic targets of this compound, a systematic experimental approach is necessary. The following workflow is proposed:

Detailed Experimental Protocols

In Vitro PKA Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against PKA.

Materials:

-

Purified recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKA substrate peptide, and the desired concentration of this compound (or vehicle control).

-

Add the purified PKA enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C. The reaction should be within the linear range of the enzyme activity.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based cAMP Assay

This assay measures the effect of the compound on intracellular cAMP levels, providing an indication of its impact on the PKA signaling pathway in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293)

-

Cell culture medium and supplements

-

Adenylyl cyclase activator (e.g., Forskolin)

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to induce cAMP production.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the provided assay reagents and a suitable plate reader.

-

Analyze the data to determine if this compound modulates Forskolin-induced cAMP accumulation.

Therapeutic Implications

The inhibition of PKA has therapeutic potential in several disease areas:

-

Oncology: PKA is implicated in the growth and proliferation of certain cancer cells. PKA inhibitors are being investigated for the treatment of various cancers, including leukemia and melanoma.[2]

-

Cardiovascular Diseases: PKA plays a role in regulating heart contractility and vascular tone. Modulating PKA activity could be beneficial in conditions like heart failure and hypertension.[2]

-

Neurological Disorders: PKA is involved in neuronal functions such as synaptic plasticity and memory. Targeting PKA may offer therapeutic avenues for neurodegenerative diseases.[2]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a strong hypothesis can be formulated based on the known activity of its close structural analog, 4-Cyano-3-methylisoquinoline. This analog is a potent inhibitor of Protein Kinase A, suggesting that PKA is a primary potential target for this compound. However, the discovery of an alternative target (PfATP4) for a related series of compounds underscores the importance of comprehensive screening. The proposed experimental workflow provides a roadmap for the systematic identification and validation of the therapeutic targets of this compound, which could unlock its potential in oncology, cardiovascular disease, and neurology. Further research is essential to fully elucidate the pharmacological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What are Protein kinase A (PKA) family inhibitors and how do they work? [synapse.patsnap.com]

- 3. 4-Cyano-3-methylisoquinoline A potent, cell-permeable, reversible, and specific inhibitor of protein kinase A (IC = 30 nM). 161468-32-2 [sigmaaldrich.com]

- 4. Antimalarial activity of novel 4-cyano-3-methylisoquinoline inhibitors against Plasmodium falciparum: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. A 4-cyano-3-methylisoquinoline inhibitor of Plasmodium falciparum growth targets the sodium efflux pump PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Methyl-4-isoquinolinamine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on the Virtual Evaluation of 3-Methyl-4-isoquinolinamine Interactions for Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoquinoline and its derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The 4-aminoisoquinoline scaffold, in particular, has been a subject of interest in medicinal chemistry, with studies highlighting its potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico modeling workflow for a specific, under-researched derivative: This compound .

Due to the limited publicly available experimental data on this compound, this document will serve as a practical guide by postulating a hypothetical target based on the known structure-activity relationships (SAR) of similar 4-aminoquinoline compounds.[2][3][4][5] We will delineate the complete computational workflow, from initial target prediction to detailed molecular interaction analysis and ADMET profiling.

Postulated Biological Target and Rationale

Based on extensive research into the bioactivities of 4-aminoquinoline and 4-aminoisoquinoline analogs, a primary hypothetical target for this compound is Protein Kinase C (PKC) . Several isoquinoline derivatives have been identified as kinase inhibitors, and PKC, in particular, is a crucial target in various diseases, including cancer and inflammatory conditions.[4] This provides a scientifically grounded starting point for our in silico investigation.

In Silico Modeling Workflow

The computational analysis of this compound's interaction with its postulated target follows a multi-step process. This workflow is designed to predict binding affinity, characterize molecular interactions, and assess the drug-like properties of the compound.

References

- 1. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacy180.com [pharmacy180.com]

Acute Toxicity of 3-Methyl-4-isoquinolinamine: A Technical Assessment of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the acute toxicity of the chemical compound 3-Methyl-4-isoquinolinamine. Following a comprehensive search of publicly available scientific literature and toxicological databases, it must be stated that no specific acute toxicity studies for this compound have been identified.

The absence of such data prevents a detailed quantitative assessment of the compound's acute toxic potential, including the determination of key metrics like LD50 values. Consequently, this document will outline the general methodologies for acute toxicity testing as they would apply to a compound like this compound, and present the limited information available for structurally related isoquinoline derivatives to provide a broader context.

Contextual Information on this compound

While toxicological data is scarce, the synthesis of this compound (also referred to as 4-methylisoquinolin-3-amine) has been documented in chemical literature. The compound is available from commercial suppliers for research purposes. Some derivatives of isoquinolinamine have been investigated for their biological activity, particularly for their antiproliferative effects in cancer cell lines.[1] This suggests that while the compound is known and has been synthesized for potential therapeutic applications, its toxicological profile has not been extensively studied or publicly reported.

General Principles of Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects of a substance that occur within a short time of administration of a single dose, or multiple doses given within 24 hours. The primary goal is to identify the dose at which lethality occurs (LD50) and to observe any other signs of toxicity.

Key Parameters in Acute Toxicity Testing

Should data for this compound become available, it would likely be presented in a format similar to the table below, which outlines the standard parameters measured in acute toxicity studies.

| Parameter | Description | Example Data (Hypothetical) |

| LD50 (Median Lethal Dose) | The statistically estimated dose of a substance expected to cause death in 50% of a treated animal population. | Oral (Rat): 500 mg/kg |

| Dermal (Rabbit): 1000 mg/kg | ||

| Inhalation (Rat): 2 mg/L (4 hours) | ||

| NOAEL (No Observed Adverse Effect Level) | The highest dose at which no statistically or biologically significant adverse effects are observed. | 50 mg/kg |

| Clinical Signs of Toxicity | Observable adverse changes in the appearance, behavior, or physiological function of the animals. | Piloerection, hypoactivity, ataxia, labored breathing. |

| Body Weight Changes | Monitoring of animal body weight before and after substance administration. | Dose-dependent weight loss observed at ≥ 250 mg/kg. |

| Gross Necropsy Findings | Macroscopic examination of tissues and organs for abnormalities after euthanasia or death. | Organ discoloration, gastrointestinal irritation. |

Standard Experimental Protocol for Oral Acute Toxicity (Up-and-Down Procedure)

A common method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described in OECD Test Guideline 425. This method uses a minimal number of animals to obtain a statistically sound estimate of the LD50.

Experimental Workflow for Oral Acute Toxicity Testing (OECD 425)

Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Information on Structurally Related Compounds

While not directly applicable to this compound, the toxicological profiles of related compounds can sometimes provide preliminary insights.

-

3-Methyl-1,2,3,4-tetrahydroisoquinoline: GHS hazard classifications indicate that this compound is harmful if swallowed, in contact with skin, or inhaled. It is also classified as causing severe skin burns and eye damage and may cause respiratory irritation.[2]

-

3-Methylisoquinoline: This compound is classified as a skin, eye, and respiratory irritant.[3]

It is crucial to emphasize that these classifications are for different, though structurally related, molecules and should not be extrapolated to predict the toxicity of this compound without specific experimental data.

Potential Signaling Pathways in Toxicity

The mechanism of toxicity for isoquinoline derivatives is not well-established and would depend on the specific substituents on the isoquinoline core. A generalized workflow for investigating the mechanism of action of a toxic substance is presented below.

Caption: A generalized logical flow for investigating the mechanism of toxicity of a chemical compound.

Conclusion and Future Directions

Future work should prioritize conducting standardized acute toxicity studies via oral, dermal, and inhalation routes to determine the LD50 and identify potential target organs of toxicity. These studies would be the foundational step in a comprehensive safety assessment of this compound.

References

An In-depth Technical Guide to the Metabolic Stability of 3-Methyl-4-isoquinolinamine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Stability

Metabolic stability, the susceptibility of a chemical compound to biotransformation, is a critical parameter in the drug discovery and development process.[1][2] It significantly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds that are rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect, necessitating more frequent dosing.[3] Conversely, compounds that are metabolized too slowly may accumulate to toxic levels.[3] Therefore, early assessment of metabolic stability is crucial for identifying and optimizing promising drug candidates.[1][4]

This guide provides a comprehensive overview of the principles and methodologies for evaluating the metabolic stability of a novel compound, using 3-Methyl-4-isoquinolinamine as a representative example. While specific experimental data for this compound is not publicly available, this document outlines the established in vitro assays and predictive pathways that would be employed to characterize its metabolic fate.

Predicted Metabolic Pathways of this compound

The metabolism of a drug candidate is typically divided into Phase I and Phase II reactions.[1][5] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[1][5] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[1]

For this compound, the primary routes of Phase I metabolism are predicted to involve oxidation of the isoquinoline ring system and the methyl group. The amino group may also undergo oxidation. Given that the CYP3A subfamily (specifically CYP3A4 and CYP3A5) is responsible for the metabolism of over 30% of drugs, it is a likely contributor to the metabolism of this compound.[5][6] Drawing parallels from the metabolism of quinoline and isoquinoline, hydroxylation and N-oxidation are expected metabolic pathways.[7]

Experimental Protocols for Assessing Metabolic Stability

The in vitro liver microsomal stability assay is a widely used method to determine the intrinsic clearance of a compound.[1][3][8] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s.[1][3]

Liver Microsomal Stability Assay Protocol

This protocol outlines the key steps for performing a liver microsomal stability assay.

Materials:

-

Test compound (this compound)

-

Pooled human liver microsomes (or from other species like rat, mouse, dog)[8]

-

Phosphate buffer (e.g., 100 mM, pH 7.4)[9]

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]

-

Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis[11]

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and control compounds in a suitable solvent (e.g., DMSO).[9][10]

-

Prepare the microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.[9]

-

Dilute the liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[8]

-

-

Incubation:

-

Pre-warm the microsomal solution and the test compound solution at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal solution containing the test compound. The final concentration of the test compound is typically around 1 µM.[8]

-

Incubate the reaction mixture at 37°C with shaking.[9]

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[9]

-

Add an internal standard to each sample to account for variations in sample processing and analysis.

-

Centrifuge the samples to pellet the precipitated proteins.[9]

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the remaining parent compound at each time point.

-

Controls:

-

No Cofactor Control: Incubate the test compound with microsomes in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.[8][9]

-

No Test Compound Control: A control incubation containing all components except the test compound is included to identify any potential interfering substances.[8]

Data Presentation and Interpretation

The data obtained from the microsomal stability assay is used to calculate key pharmacokinetic parameters.

Data Analysis

-

Determine the Rate of Disappearance: The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

Calculate the Elimination Rate Constant (k): The slope of the linear portion of the plot is determined, which represents the elimination rate constant.

-

Calculate the Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized and is calculated using the following equation:

-

t½ = 0.693 / k

-

-

Calculate the Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated as:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / a of microsomal protein)

-

Hypothetical Quantitative Data for this compound

The following table presents hypothetical data for this compound, illustrating potential outcomes for high, medium, and low metabolic stability.

| Parameter | High Stability | Medium Stability | Low Stability |

| Half-Life (t½, min) | > 60 | 15 - 60 | < 15 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 | 10 - 50 | > 50 |

| Predicted In Vivo Hepatic Clearance | Low | Moderate | High |

| Implication for Drug Development | Potentially long half-life, may require less frequent dosing. | Favorable pharmacokinetic profile likely. | May be cleared too rapidly, potentially requiring formulation strategies or structural modification to improve stability.[12] |

Conclusion

The assessment of metabolic stability is an indispensable component of modern drug discovery. The in vitro liver microsomal stability assay provides crucial data for predicting the in vivo pharmacokinetic behavior of a new chemical entity like this compound. By understanding a compound's metabolic fate early in the development process, researchers can make informed decisions to select and optimize candidates with a higher probability of clinical success. While the specific metabolic profile of this compound remains to be experimentally determined, the methodologies and interpretive frameworks presented in this guide provide a robust foundation for its evaluation.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 4. bioivt.com [bioivt.com]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

The Biological Virtuosity of Isoquinoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning a vast array of natural and synthetic molecules with profound biological activities. This technical guide delves into the core biological properties of isoquinoline derivatives, offering a comprehensive overview of their therapeutic potential. The information presented herein is curated to provide researchers and drug development professionals with a detailed understanding of their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Anticancer Activity

Isoquinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][2]

Quantitative Data: Anticancer Activity of Isoquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | A549 (Lung) | 25.3 | [2] |

| Berberine | HCT-116 (Colon) | 15.8 | [2] |

| Noscapine | HeLa (Cervical) | 32.0 | [3] |

| Sanguinarine | MCF-7 (Breast) | 1.8 | [1] |

| Chelerythrine | BGC-823 (Gastric) | 5.2 | [1] |

| Lamellarin D | DU-145 (Prostate) | 0.038 | [4] |

| Lamellarin K | LNCaP (Prostate) | 0.110 | [4] |

| Isoquinoline-1,3,4-trione derivative | Caspase-3 | Varies | [5] |

| B01002 | Ovarian Cancer Cells | Varies | [6] |

| C26001 | Ovarian Cancer Cells | Varies | [6] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the isoquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours.

-

Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.